

Comparative Efficacy of Gefitinib and Osimertinib in Lung Cancer Cells

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Compound of Interest

Compound Name: *Egfr-IN-42*

Cat. No.: *B10827900*

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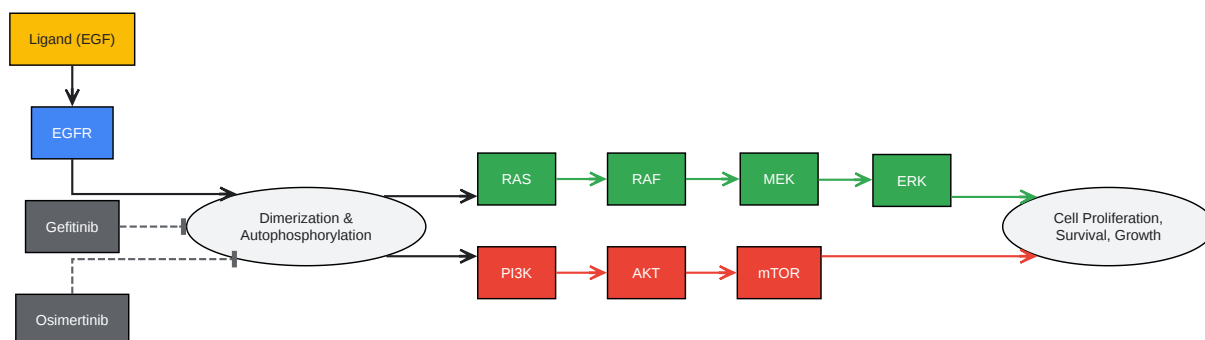
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) that has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, its efficacy is often limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. Osimertinib was developed to overcome this resistance mechanism and has demonstrated superior efficacy in both preclinical and clinical settings.

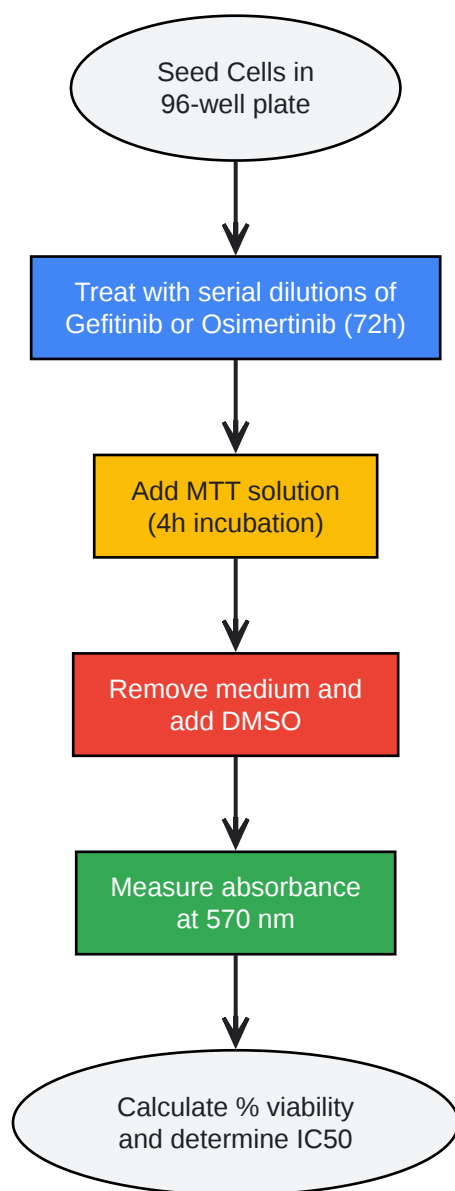
Mechanism of Action

Both gefitinib and osimertinib are small molecule inhibitors that target the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling pathways that promote tumor growth and survival.^[1]

- **Gefitinib:** Reversibly binds to the ATP-binding site of both wild-type and activating mutant forms of EGFR. It is particularly effective against the L858R and exon 19 deletion mutations.
- **Osimertinib:** Irreversibly binds to the ATP-binding site of EGFR, with high potency against both the initial activating mutations (L858R, exon 19 deletion) and the T790M resistance mutation. It has lower activity against wild-type EGFR, which may contribute to a more favorable side-effect profile.

The EGFR signaling pathway and the points of inhibition by these drugs are illustrated below.





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References

- 1. Novel small molecule EGFR inhibitors as candidate drugs in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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